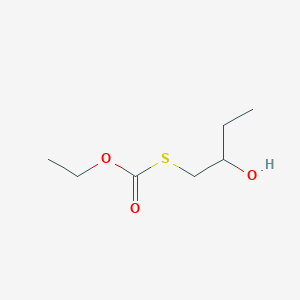
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is an organic compound characterized by the presence of an ethoxyethyl group and seven fluorine atoms attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene typically involves the introduction of the ethoxyethyl group to a heptafluoronaphthalene precursor. One common method is the alkylation of heptafluoronaphthalene with 1-ethoxyethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under appropriate conditions.
Oxidation and Reduction: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to alcohols or alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of fluorinated polymers and materials with unique electronic properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features and reactivity.
Chemical Research: Employed as a model compound to study the effects of fluorine substitution on aromatic systems and to develop new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene involves its interaction with various molecular targets and pathways. The electron-withdrawing effect of the fluorine atoms can influence the reactivity of the compound, making it a valuable tool in studying electrophilic and nucleophilic reactions. Additionally, the ethoxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4,5,6,7,8-Heptafluoronaphthalene: Lacks the ethoxyethyl group, making it less reactive in certain types of reactions.
2-(1-Methoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group, which can affect its reactivity and applications.
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-octafluoronaphthalene: Contains an additional fluorine atom, which can further influence its chemical properties.
Uniqueness
2-(1-Ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the combination of the ethoxyethyl group and multiple fluorine atoms. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90095-70-8 |
|---|---|
Formule moléculaire |
C14H9F7O |
Poids moléculaire |
326.21 g/mol |
Nom IUPAC |
2-(1-ethoxyethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C14H9F7O/c1-3-22-4(2)5-8(15)6-7(10(17)9(5)16)12(19)14(21)13(20)11(6)18/h4H,3H2,1-2H3 |
Clé InChI |
WMZNDJMFLJIDNH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)




![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)

![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
